molecular formula C29H38F3N3O3S B14205693 2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-

2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-

Cat. No.: B14205693
M. Wt: 565.7 g/mol
InChI Key: BFWDXOBUPPVYOP-UHFFFAOYSA-N
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Description

2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)- is a complex organic compound with a piperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the naphthalenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the trifluoromethylphenylsulfonyl group: This is usually done through sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine backbones, such as piperine and piperidine alkaloids.

    Naphthalenyl derivatives: Compounds containing naphthalenyl groups, such as naphthalene sulfonates.

    Trifluoromethylphenylsulfonyl derivatives: Compounds with trifluoromethylphenylsulfonyl groups, such as trifluoromethylbenzenesulfonamides.

Uniqueness

2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H38F3N3O3S

Molecular Weight

565.7 g/mol

IUPAC Name

N-[6-[(tert-butylamino)methyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-2-yl]acetamide

InChI

InChI=1S/C29H38F3N3O3S/c1-28(2,3)33-19-20-13-14-25-21(16-20)8-6-12-26(25)34-27(36)18-23-10-4-5-15-35(23)39(37,38)24-11-7-9-22(17-24)29(30,31)32/h7,9,11,13-14,16-17,23,26,33H,4-6,8,10,12,15,18-19H2,1-3H3,(H,34,36)

InChI Key

BFWDXOBUPPVYOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC2=C(C=C1)C(CCC2)NC(=O)CC3CCCCN3S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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